
N-(2,4-difluorophenyl)-3-methyl-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-3-methyl-5-isoxazolecarboxamide, also known as Difluoromethylornithine (DFMO), is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer, inflammatory disorders, and parasitic infections.
Mécanisme D'action
DFMO exerts its pharmacological effects by inhibiting the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases. By inhibiting ODC, DFMO reduces the levels of polyamines, which in turn leads to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, DFMO has been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels) in tumors. DFMO has also been shown to modulate the immune system, leading to enhanced antitumor immunity.
In parasitic infections, DFMO has been shown to reduce parasite load and improve survival in preclinical models. DFMO has also been investigated for its anti-inflammatory properties, and has been shown to reduce inflammation in preclinical models of asthma and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
DFMO has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the development of more potent and selective inhibitors. DFMO is also relatively non-toxic, making it suitable for in vivo studies.
However, DFMO also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects on polyamine metabolism can be complex and context-dependent. DFMO can also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
DFMO has several potential future directions for research. In cancer, DFMO is being investigated in combination with other chemotherapeutic agents, such as immune checkpoint inhibitors and epigenetic modifiers. DFMO is also being studied in combination with dietary interventions, such as polyamine-restricted diets, to enhance its chemopreventive effects.
In parasitic infections, DFMO is being investigated in combination with other antiparasitic agents to improve its efficacy. DFMO is also being studied in combination with drugs that target other aspects of polyamine metabolism, such as polyamine transporters and biosynthetic enzymes.
In conclusion, DFMO is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the subject of ongoing research.
Méthodes De Synthèse
DFMO can be synthesized by reacting 2,4-difluoroaniline with 3-methyl-5-nitroisoxazole in the presence of a reducing agent such as iron powder. The resulting intermediate is then hydrolyzed to yield DFMO. Several modifications to this method have been reported in the literature, including the use of different reducing agents and solvents.
Applications De Recherche Scientifique
DFMO has been extensively studied for its potential therapeutic applications in various diseases. In cancer, DFMO has been shown to inhibit tumor growth and metastasis in preclinical models of several cancer types, including colon, breast, and prostate cancer. DFMO has also been investigated as a chemopreventive agent in high-risk populations, such as individuals with familial adenomatous polyposis (FAP), a hereditary condition that predisposes to colorectal cancer.
In addition to cancer, DFMO has been studied for its potential therapeutic applications in parasitic infections, such as African sleeping sickness and Chagas disease. DFMO has also been investigated for its anti-inflammatory properties in various inflammatory disorders, including asthma and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-6-4-10(17-15-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIMLBRFRFXJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-difluorophenyl)-3-methyl-1,2-oxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)
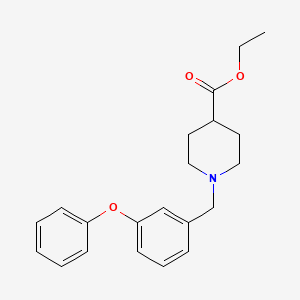
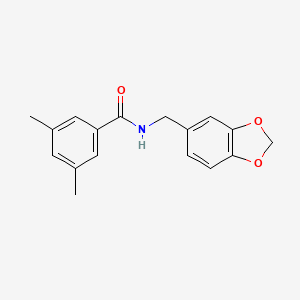
![4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)
![2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5850204.png)
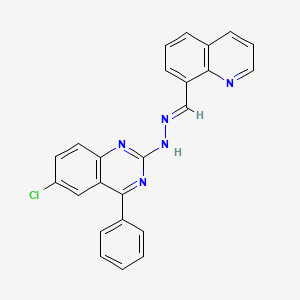
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)
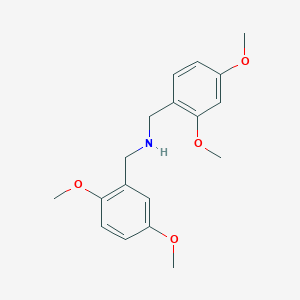
![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)
![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)
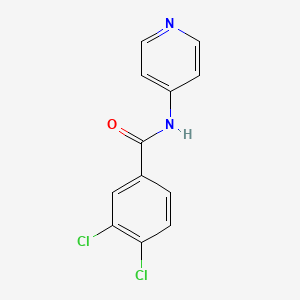
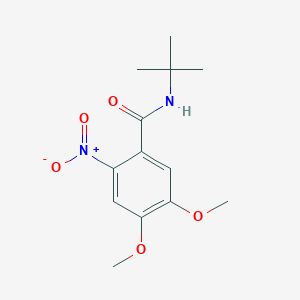
![N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5850277.png)